2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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Overview
Description
2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a reductive amination reaction, where a ketone or aldehyde reacts with pyrrolidine in the presence of a reducing agent.
Coupling with the Benzene Sulfonamide: The final step involves coupling the pyridazine derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to investigate the biological activity of sulfonamides and pyridazine derivatives.
Chemical Biology: It serves as a tool compound to study the interactions of sulfonamides with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazine and pyrrolidine rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
- 2,5-dimethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
- 2,5-dimethoxy-N-{4-[6-(morpholin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
Uniqueness
The uniqueness of 2,5-dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyridazine and pyrrolidine rings, along with the sulfonamide group, makes it a versatile compound for various applications.
Biological Activity
2,5-Dimethoxy-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is commonly found in various biologically active molecules, and its unique structural components may impart distinct biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H28N4O4S |
Molecular Weight | 440.5 g/mol |
CAS Number | 946347-21-3 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives of benzene sulfonamides have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure-function relationship (SAR) analyses suggest that the presence of methoxy groups enhances the biological activity of these compounds by improving their interaction with target enzymes or receptors .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as kinases and enzymes involved in cancer progression. The sulfonamide group can potentially inhibit certain enzymatic activities, leading to reduced proliferation of cancer cells. Additionally, the pyridazine moiety may contribute to enhanced binding affinity to these targets due to its structural characteristics .
Study on Cardiovascular Effects
A study evaluating the cardiovascular effects of sulfonamide derivatives demonstrated that compounds similar to this compound can significantly alter perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that these compounds could act as endothelin receptor antagonists, which may have therapeutic implications for conditions like pulmonary hypertension .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity observed in some sulfonamide derivatives. Research has shown that certain analogs exhibit protective effects against seizure activity in animal models, suggesting potential applications in treating epilepsy or related disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Biological Activity |
---|---|
Compound A : 2,4-Dimethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | Moderate anticancer activity |
Compound B : N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibitor |
Compound C : 4-(2-aminoethyl)-benzenesulfonamide | Significant decrease in perfusion pressure |
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-9-11-20(30-2)21(15-18)31(27,28)25-17-7-5-16(6-8-17)19-10-12-22(24-23-19)26-13-3-4-14-26/h5-12,15,25H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWNCHKDGICBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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